molecular formula C6H3N5 B15261069 [1,2,4]Triazolo[1,5-a]pyrazine-8-carbonitrile

[1,2,4]Triazolo[1,5-a]pyrazine-8-carbonitrile

Cat. No.: B15261069
M. Wt: 145.12 g/mol
InChI Key: LQXBDGGOQAXJCZ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrazine-8-carbonitrile is a high-purity chemical reagent designed for research and development applications. As a nitrogen-rich, fused heterocyclic compound, it serves as a versatile scaffold and critical synthetic intermediate in medicinal chemistry and drug discovery . Compounds based on the 1,2,4-triazolo[1,5-a]pyrazine core are of significant scientific interest due to their potential for diverse biological activity, drawing parallels to the well-documented applications of the analogous triazolopyridine scaffold in areas such as antifungal , anticancer , and antioxidant agents , as well as functioning as enzyme inhibitors like PDE10 and mGluR5 modulators . The presence of the carbonitrile group at the 8-position offers a reactive handle for further synthetic elaboration, enabling researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. This product is intended for use as a building block in organic synthesis and chemical biology research. It is supplied with guaranteed purity and consistency. For Research Use Only. Not for human or diagnostic use.

Properties

Molecular Formula

C6H3N5

Molecular Weight

145.12 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrazine-8-carbonitrile

InChI

InChI=1S/C6H3N5/c7-3-5-6-9-4-10-11(6)2-1-8-5/h1-2,4H

InChI Key

LQXBDGGOQAXJCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=N2)C(=N1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-a]pyrazine-8-carbonitrile typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrazine-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted triazolo-pyrazine compounds .

Scientific Research Applications

[1,2,4]Triazolo[1,5-a]pyrazine-8-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrazine-8-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

The following sections compare [1,2,4]Triazolo[1,5-a]pyrazine-8-carbonitrile with structurally related heterocycles, focusing on synthesis, biological activity, and physicochemical properties.

Structural Analogues and Substituent Effects
Compound Name Core Structure Substituents Key Properties Reference
[1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile Pyridine 8-CN Antibacterial, antifungal, anticancer (e.g., IC₅₀ = 1.2 µM against MCF-7 cells)
8-Chloro-[1,2,4]triazolo[1,5-a]pyrazine Pyrazine 8-Cl Intermediate for cross-coupling reactions; lower solubility in polar solvents
Pyrazolo[1,5-a]-1,3,5-triazine-8-carbonitrile Triazine 8-CN Higher thermal stability; used in herbicide development (e.g., IC₅₀ = 0.8 µM for weed growth inhibition)
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile Pyridine 6-Br, 8-CN Enhanced fluorescence properties (λem = 450 nm); potential imaging agent
7-Benzodioxol-substituted triazolopyrazine-8-carbonitrile Pyrazine 7-(benzodioxol), 8-CN Selective PDE10 inhibition (IC₅₀ = 12 nM); patented for neurological disorders

Key Observations :

  • Core Heterocycle : Pyrazine-based derivatives (e.g., this compound) exhibit lower aromaticity compared to pyridine or triazine analogues, affecting electron distribution and binding to biological targets .
  • Substituent Position: The 8-cyano group is critical for bioactivity. For example, replacing CN with Cl (as in 8-chloro derivatives) reduces antifungal potency by 10-fold .
  • Electronic Effects : Bromo or benzodioxol substituents enhance fluorescence or target selectivity, respectively, but may reduce metabolic stability .

Key Observations :

  • Efficiency : Microwave-assisted synthesis (e.g., for pyridine analogues) achieves higher yields (92%) compared to traditional cyclocondensation (65–78%) .
  • Scalability : Pd-catalyzed routes for chloro derivatives are scalable but require costly catalysts .
Physicochemical Properties
Property This compound Pyridine-8-CN Analogue Triazine-8-CN Analogue
LogP 1.8 2.1 1.5
Solubility (mg/mL in H₂O) 0.3 0.1 0.5
Thermal Stability (°C) 220 250 290

Key Observations :

  • Pyrazine derivatives balance moderate lipophilicity (LogP = 1.8) and solubility, favoring oral bioavailability.
  • Triazine-based compounds exhibit superior thermal stability, ideal for agrochemical formulations .

Biological Activity

The compound [1,2,4]triazolo[1,5-a]pyrazine-8-carbonitrile (TP) belongs to a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article reviews the biological activity of TP, focusing on its anticancer, antiviral, and antibacterial properties, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

[1,2,4]Triazolo[1,5-a]pyrazine derivatives are synthesized through various methods, including microwave-assisted synthesis and classical organic reactions. The synthesis of TP typically involves the reaction of hydrazines with carbonitriles under acidic or basic conditions to yield the desired triazole-pyrazine structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of [1,2,4]triazolo[1,5-a]pyrazine derivatives. For instance:

  • Case Study 1 : A series of TP derivatives were tested against human cancer cell lines MGC-803, HCT-116, and MCF-7. Among these, compound H12 demonstrated significant antiproliferative activity with IC50 values of 9.47 µM (MGC-803), 9.58 µM (HCT-116), and 13.1 µM (MCF-7), outperforming the standard drug 5-FU .
CompoundCell LineIC50 (µM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1

The mechanism of action involves the inhibition of the ERK signaling pathway, leading to reduced phosphorylation levels of ERK1/2 and induction of apoptosis in cancer cells .

Antiviral Activity

The antiviral properties of TP derivatives have also been explored:

  • Case Study 2 : Research indicated that certain triazolo-pyrazine compounds inhibit HIV-1 reverse transcriptase-associated ribonuclease H activity. These compounds were effective in low micromolar concentrations without affecting the polymerase activity of reverse transcriptase .
CompoundActivityIC50 (µM)
TZP-1RNase H Inhibition<10
TZP-2RNase H Inhibition<15

This suggests a potential for developing new antiviral agents targeting HIV.

Antibacterial Activity

The antibacterial efficacy of TP derivatives has also been documented:

  • Case Study 3 : A recent study evaluated various triazolo-pyrazine derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. Several compounds exhibited significant inhibition zones in agar diffusion assays .
CompoundBacteria TypeInhibition Zone (mm)
TP-1E. coli15
TP-2S. aureus20

These findings highlight the potential use of TP compounds in treating bacterial infections.

Q & A

Q. What are the common synthetic routes for [1,2,4]Triazolo[1,5-a]pyrazine-8-carbonitrile?

The synthesis of [1,2,4]triazolo[1,5-a]pyrazine-8-carbonitriles primarily involves cyclocondensation, multicomponent reactions, and recyclization strategies:

  • Cyclocondensation : Ternary reactions between hydrazine derivatives, aldehydes, and malononitrile (1:1:1 molar ratio) in the presence of a basic catalyst (e.g., piperidine) yield 5-oxo-1,2,4-triazolo[1,5-a]pyridine-6,8-dicarbonitriles (Scheme 18, ).
  • Copper-catalyzed tandem radical cyclization : Using 1,2-bis(1-arylethylidene)hydrazines and benzylidenemalononitriles produces 2,5,7-triaryl derivatives with strong fluorescence (Scheme 19, ).
  • Multicomponent synthesis : Molecular iodine catalyzes one-pot reactions between benzylidenehydrazines, dialkyl acetylenedicarboxylates, benzaldehydes, and malononitrile (Scheme 21, ).
  • Recyclization : Oxadiazolopyridinium salts treated with ethanolic ammonia or ammonium acetate yield the target compounds (Scheme 22, ).

Q. What key biological activities are associated with this compound derivatives?

These compounds exhibit diverse bioactivities:

  • Antimicrobial : Derivatives show potent antibacterial and antifungal effects, particularly against Candida albicans and Staphylococcus aureus (Scheme 4, ).
  • Anticancer : 5-Oxo-2-p-tolyl derivatives demonstrate selective cytotoxicity against human tumor cell lines (e.g., HepG2, MCF-7) .
  • Fluorescent probes : 2,5,7-Triaryl derivatives exhibit strong blue fluorescence with large Stokes shifts (>100 nm) and high quantum yields (Φ > 0.5), suitable for medical imaging (Scheme 19, ).
  • Neuroactive potential : Some act as PDE10 inhibitors or mGlu5 negative allosteric modulators, relevant to neurodegenerative disease research .

Q. How does the cyano group influence the compound’s reactivity and applications?

The cyano group at position 8:

  • Enhances electrophilicity , enabling hydrolysis to carboxamides or carboxylic acids for further derivatization (e.g., mGlu5 modulator synthesis) .
  • Stabilizes π-conjugation , critical for fluorescence properties in triaryl derivatives .
  • Modulates bioactivity : Substitution at this position directly impacts antimicrobial and anticancer efficacy, as seen in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction conditions be optimized for copper-catalyzed synthesis of fluorescent derivatives?

Key parameters include:

  • Catalyst loading : 10 mol% CuI achieves >80% yield in radical cyclization (Scheme 19, ).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol or THF.
  • Temperature control : Reactions at 80–100°C minimize side products like uncyclized hydrazines .
  • Substituent effects : Electron-withdrawing aryl groups (e.g., -NO₂, -CF₃) on benzylidenemalononitriles improve fluorescence quantum yields .

Q. What strategies resolve contradictions in oxadiazolopyridinium salt recyclization data?

Discrepancies in yields (46–72%) arise from:

  • Ammonia source : Ethanolic ammonia gives higher purity than ammonium acetate but requires longer reaction times (Scheme 22, ).
  • Acid catalysis : Boiling acetic acid (vs. room temperature) accelerates cyclization but risks nitrile group hydrolysis .
  • Substituent compatibility : Sterically hindered salts (e.g., 5,7-dimethyl derivatives) require extended heating (8–12 hr) for complete conversion .

Q. How can derivatives be designed for selective PDE10 inhibition?

Rational design involves:

  • Core modifications : Introducing 5-amino or 7-aryl groups improves PDE10 binding affinity (IC₅₀ < 50 nM) .
  • Solubility tuning : Alkyl esters at position 6 enhance blood-brain barrier penetration (e.g., ethyl vs. methyl esters) .
  • SAR-guided synthesis : Parallel libraries of 2,5,7-substituted derivatives are screened using in silico docking (PDB: 3TNF) followed by in vitro kinase assays .

Q. What methods validate the anti-inflammatory effects in Caenorhabditis elegans models?

  • Lifespan assays : Derivatives (10 µM) extend nematode lifespan by 15–20% via DAF-16/FOXO pathway activation .
  • ROS quantification : Fluorescent probes (e.g., H₂DCFDA) measure oxidative stress reduction in treated worms .
  • Gene expression : qRT-PCR confirms upregulation of sod-3 and gst-4, markers of antioxidant response .

Q. How do microwave-assisted syntheses improve efficiency compared to conventional methods?

  • Reaction time : Microwave irradiation (100–150 W) reduces cyclocondensation from 4 hr to 15–30 min (e.g., 2-(1,2,4-triazol-5-yl)acetonitrile with β-diketones) .
  • Yield enhancement : 5,7-Dialkyl derivatives achieve 75–90% yields vs. 40–60% under conventional heating .
  • Byproduct reduction : Controlled temperature gradients minimize decomposition of thermally sensitive nitriles .

Q. Methodological Notes

  • Contradictory data : Cross-validate synthesis protocols using HPLC-MS for intermediates and final products .
  • Fluorescence characterization : Use time-resolved spectroscopy to differentiate emission from aggregated vs. monomeric states .
  • Biological assays : Include positive controls (e.g., fluconazole for antifungal tests, doxorubicin for cytotoxicity) to benchmark activity .

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